molecular formula C27H27NO7S4 B11092807 dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11092807
M. Wt: 605.8 g/mol
InChI Key: QGTUIZCNAQZWGL-UHFFFAOYSA-N
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Description

DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically includes the formation of the quinoline core, followed by the introduction of the thioxo group and the dithiole moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, leading to biological effects. The thioxo and dithiole groups can participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and thioxo compounds. Compared to these, DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27NO7S4

Molecular Weight

605.8 g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(4-methylphenyl)sulfonyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H27NO7S4/c1-7-35-16-10-13-19-18(14-16)20(26-37-21(24(29)33-5)22(38-26)25(30)34-6)23(36)27(3,4)28(19)39(31,32)17-11-8-15(2)9-12-17/h8-14H,7H2,1-6H3

InChI Key

QGTUIZCNAQZWGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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